

Application Notes and Protocols for ICG-OSu in Flow Cytometry

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Compound of Interest

Compound Name: ICG-OSu

Cat. No.: B2660905

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These application notes provide detailed protocols for utilizing Indocyanine Green-N-hydroxysuccinimidyl ester (**ICG-OSu**) in flow cytometry for cell labeling, tracking, and analysis. **ICG-OSu** is a near-infrared (NIR) fluorescent dye that offers significant advantages for flow cytometry, including deeper tissue penetration, minimal autofluorescence, and the potential for multiplexing with conventional visible-light fluorophores.^{[1][2][3]}

Core Applications

ICG-OSu and its derivatives are versatile tools for a range of flow cytometry applications:

- **Cellular Labeling and Tracking:** Covalently labels cells for in vivo and in vitro tracking experiments.^{[2][4]}
- **Antibody Conjugation:** Amine-reactive **ICG-OSu** is used to create fluorescent antibody conjugates for immunophenotyping.
- **Cellular Uptake Studies:** Quantification of ICG uptake by cells can be correlated with cellular processes like proliferation and endocytosis.
- **Cell Proliferation Analysis (Dye Dilution):** The principle of dye dilution can be applied to track cell division. As cells divide, the fluorescence intensity of ICG is halved in daughter cells,

allowing for the quantification of proliferation.

Quantitative Data Summary

The following table summarizes key optical properties of ICG, which are essential for designing flow cytometry experiments.

Parameter	Value	Reference
Excitation Wavelength (max)	~780 nm	
Emission Wavelength (max)	~800 nm	
Molar Extinction Coefficient	~230,000 cm ⁻¹ M ⁻¹	
Molecular Weight (ICG-OSu)	828.03 g/mol	
Solvent for Stock Solution	Dimethyl sulfoxide (DMSO)	

Experimental Protocols

Protocol 1: General Cell Labeling with ICG-OSu for Flow Cytometry

This protocol describes the covalent labeling of primary amines on the cell surface.

Materials:

- Cells of interest (e.g., lymphocytes, cancer cell lines)
- **ICG-OSu** (or its more water-soluble derivatives like ICG-Sulfo-OSu or ICG-Xtra-OSu for improved labeling efficiency)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Protein-free buffer (e.g., PBS) for labeling
- Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

- Flow cytometry tubes
- Flow cytometer with appropriate laser (e.g., 633 nm or 785 nm) and detectors

Procedure:

- Cell Preparation:
 - Harvest cells and wash them twice with sterile, protein-free PBS by centrifugation (e.g., 300 x g for 5 minutes).
 - Resuspend the cell pellet to a concentration of $1-10 \times 10^6$ cells/mL in protein-free PBS.
- **ICG-OSu** Stock Solution Preparation:
 - Prepare a 1-10 mM stock solution of **ICG-OSu** in anhydrous DMSO. Mix well by vortexing.
Note: Prepare this solution fresh before each use.
- Cell Staining:
 - Add the **ICG-OSu** stock solution to the cell suspension to achieve a final concentration of 1-10 μ M. The optimal concentration should be determined empirically for each cell type and application.
 - Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
 - The incubation time may need to be optimized. Longer incubation times or higher concentrations can lead to increased fluorescence intensity but may also affect cell viability.
- Washing:
 - Stop the labeling reaction by adding an equal volume of complete medium containing FBS or PBS with 1% BSA.
 - Wash the cells three times with complete medium or PBS containing serum/protein to remove any unbound dye.

- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).
 - Analyze the cells on a flow cytometer equipped with a laser that can excite the dye (e.g., 633 nm for some NIR dyes, though a 785 nm laser is optimal for ICG) and a detector for the far-red/NIR emission.

Protocol 2: Antibody Conjugation with ICG-OSu

This protocol outlines the labeling of an antibody with **ICG-OSu** for use in flow cytometry.

Materials:

- Antibody (protein concentration ≥ 2 mg/mL in an amine-free buffer like PBS)
- **ICG-OSu**
- Anhydrous DMSO
- Reaction Buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Prepare Antibody Solution:
 - Dissolve the antibody in the reaction buffer to a final concentration of at least 2 mg/mL. The pH of the solution should be between 8.5 and 9.0 to ensure the reactivity of the primary amines.
- Prepare **ICG-OSu** Stock Solution:
 - Prepare a 10-20 mM stock solution of **ICG-OSu** in anhydrous DMSO.
- Conjugation Reaction:

- Add the **ICG-OSu** stock solution to the antibody solution. A starting molar ratio of 10:1 (dye:protein) is recommended. This ratio may need to be optimized for different antibodies.
- Incubate the reaction mixture for 30-60 minutes at room temperature with continuous stirring or rotation, protected from light.
- Purification of the Conjugate:
 - Separate the ICG-labeled antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25).
- Characterization of the Conjugate:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~785 nm (for ICG).

Protocol 3: Cell Proliferation Assay using Dye Dilution

This protocol is based on the principle that with each cell division, the intensity of a stable cytoplasmic fluorescent dye is halved.

Materials:

- Cells of interest
- **ICG-OSu**
- Anhydrous DMSO
- Protein-free PBS
- Complete cell culture medium
- Flow cytometer

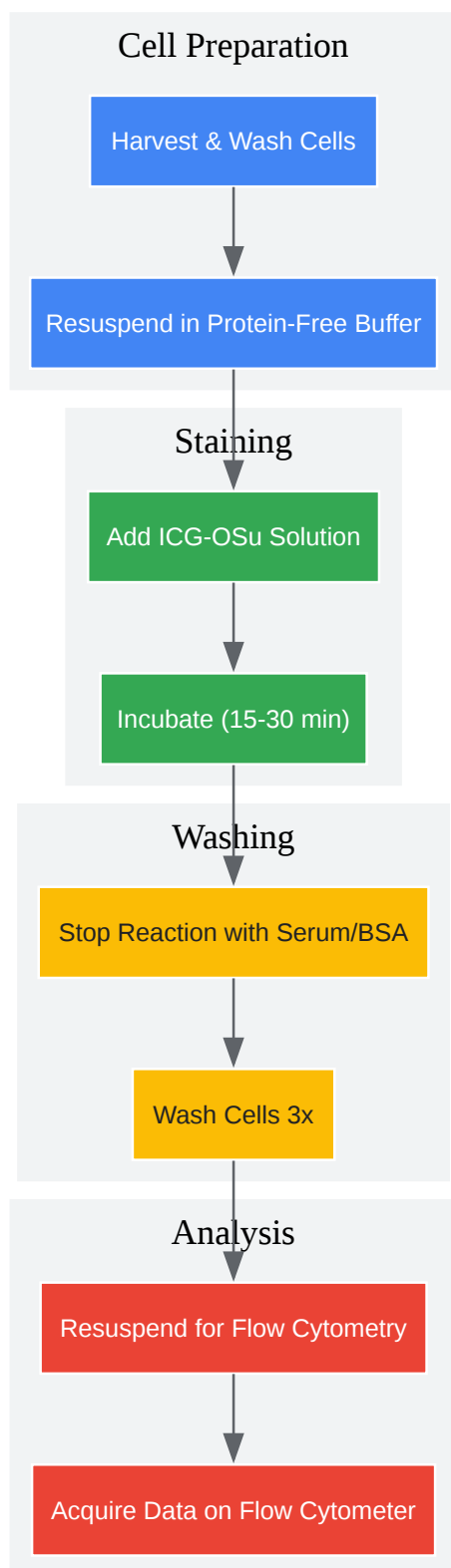
Procedure:

- Cell Labeling:

- Label the cells with **ICG-OSu** as described in Protocol 1. It is crucial to start with a bright, uniform staining and ensure high cell viability.
- Cell Culture:
 - After labeling and washing, resuspend the cells in complete culture medium and plate them under desired experimental conditions.
 - Culture the cells for a period that allows for several cell divisions.
- Harvesting and Analysis:
 - At various time points, harvest a sample of the cells.
 - Analyze the fluorescence intensity of the cells by flow cytometry.
 - A histogram of fluorescence intensity will show distinct peaks, with each peak representing a successive generation of cells. The fluorescence intensity of each generation will be half that of the previous one.

Visualizations

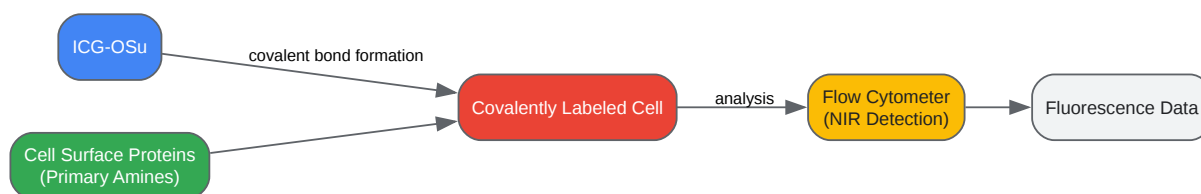
Experimental Workflow for Cell Labeling and Analysis



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Caption: Workflow for labeling cells with **ICG-OSu** for flow cytometry.

Logical Relationship of ICG-OSu Staining

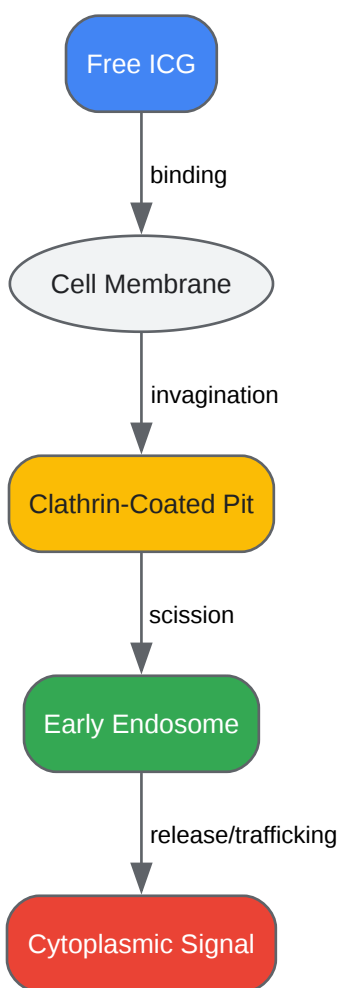


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Caption: Covalent labeling of cell surface proteins with **ICG-OSu**.

Signaling Pathway Visualization (Hypothetical Uptake Mechanism)

While **ICG-OSu** primarily labels cell surface proteins, free ICG can be internalized. Studies suggest that the uptake of ICG can occur through mechanisms like clathrin-mediated endocytosis.



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Caption: Proposed mechanism of free ICG cellular uptake.

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- To cite this document: BenchChem. [Application Notes and Protocols for ICG-OSu in Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2660905#using-icg-osu-in-flow-cytometry]

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